1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol
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Overview
Description
1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol is an organic compound known for its vibrant color and complex structure. It is commonly used as a dye and pigment in various industrial applications. The compound is characterized by its azo group (-N=N-) linking a chlorinated methoxyphenyl ring to a naphthalenol moiety, which contributes to its unique chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 5-chloro-2-methoxyaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 2-naphthol in an alkaline medium to yield the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are typically used.
Substitution: Reagents like halogens, sulfonic acids, and nitrating agents are employed under controlled conditions to achieve specific substitutions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying metal ions.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Widely used as a pigment in textiles, plastics, and inks due to its stability and vibrant color
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. In biological systems, the azo group can be reduced to form amines, which may interact with cellular components and disrupt normal functions. The molecular targets and pathways involved include enzyme inhibition and interaction with DNA, leading to potential antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Methoxyphenyl)azo]-2-Naphthalenol
- 1-[(3-Methoxyphenyl)azo]-2-Naphthalenol
- 1-[(4-Methoxyphenyl)azo]-2-Naphthalenol
Uniqueness
1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol is unique due to the presence of the chlorine atom on the phenyl ring, which enhances its chemical reactivity and stability. This substitution also imparts distinct color properties, making it more suitable for specific industrial applications compared to its analogs .
Properties
CAS No. |
6548-36-3 |
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Molecular Formula |
C17H13ClN2O2 |
Molecular Weight |
312.7 g/mol |
IUPAC Name |
1-[(5-chloro-2-methoxyphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-16-9-7-12(18)10-14(16)19-20-17-13-5-3-2-4-11(13)6-8-15(17)21/h2-10,21H,1H3 |
InChI Key |
HUGYQSLCXQFJIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N=NC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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